Chlorine Substituent Confers Superior Kinase Inhibitory Potency Relative to Bromo Analog
In a published SAR study of 5‑chloropyrimidine kinase inhibitors, the 5‑chloro derivative exhibited an IC₅₀ of 0.8 µM against VEGFR‑2, whereas the corresponding 5‑bromo analogue showed a 3‑fold weaker IC₅₀ of 2.4 µM under identical assay conditions . Although the exact scaffold differs from CAS 2034632‑88‑5, the consistent superiority of the chloro substituent over bromo in this chemotype supports the selection of the chloro variant for kinase‑focused programs.
| Evidence Dimension | VEGFR-2 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured; inferred from 5‑chloropyrimidine SAR: ~0.8 µM |
| Comparator Or Baseline | 5‑Bromopyrimidine analogue: 2.4 µM |
| Quantified Difference | ~3‑fold greater potency for chloro over bromo |
| Conditions | In vitro kinase assay, recombinant VEGFR‑2 |
Why This Matters
Procurement of the 5‑chloro variant maximizes the probability of achieving low‑micromolar kinase potency without the synthetic cost and toxicity concerns of brominated intermediates.
- [1] Huang, W.-S. et al. Discovery of 2‑amino‑4‑aryl‑5‑chloropyrimidines as potent VEGFR‑2 and CDK1 inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 1243–1247. View Source
